molecular formula C20H22N2O6 B3253950 Z-Tyr-ala-OH CAS No. 23018-09-9

Z-Tyr-ala-OH

Cat. No.: B3253950
CAS No.: 23018-09-9
M. Wt: 386.4 g/mol
InChI Key: LKRYTYVDKGHSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Tyr-ala-OH: is a dipeptide compound consisting of tyrosine and alanine residues. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of the tyrosine residue, which contains a phenol group, imparts unique chemical properties to the compound.

Biochemical Analysis

Biochemical Properties

Z-Tyr-ala-OH plays a significant role in biochemical reactions. It is synthesized by an enzymatic cascade involving L-amino acid ligase and polyphosphate kinase (PPK) . The L-amino acid ligase from Bacillus subtilis has been particularly effective in synthesizing this compound . The enzymes, proteins, and other biomolecules that this compound interacts with are primarily involved in its synthesis and utilization.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its synthesis. L-amino acid ligase catalyzes the condensation of two amino acids to form the corresponding dipeptide In the case of this compound, the ligase facilitates the bonding of tyrosine and alanine

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Current research primarily focuses on its synthesis, with efficient ATP regeneration leading to the production of this compound within 3 hours

Metabolic Pathways

This compound is involved in metabolic pathways related to protein synthesis and degradation. It interacts with enzymes such as L-amino acid ligase during its synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (tyrosine) to the resin, followed by the coupling of the second amino acid (alanine) using coupling reagents such as carbodiimides. The final product is cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, enzymatic methods using L-amino acid ligases have been explored for the efficient synthesis of dipeptides like this compound .

Chemical Reactions Analysis

Types of Reactions: Z-Tyr-ala-OH can undergo various chemical reactions, including:

    Oxidation: The phenol group in the tyrosine residue can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hyperoxidized tyrosine derivatives.

    Reduction: Reduced forms of the dipeptide.

    Substitution: Substituted tyrosine derivatives.

Scientific Research Applications

Z-Tyr-ala-OH has several applications in scientific research:

Comparison with Similar Compounds

    Ala-Tyr: Another dipeptide with similar properties but different sequence.

    Tyr-Gly: A dipeptide with glycine instead of alanine.

    Tyr-Ser: A dipeptide with serine instead of alanine.

Uniqueness: Z-Tyr-ala-OH is unique due to the presence of the phenol group in the tyrosine residue, which imparts distinct chemical reactivity and biological activity. The specific sequence of tyrosine followed by alanine also influences its structural and functional properties, making it distinct from other dipeptides .

Properties

IUPAC Name

2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYTYVDKGHSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23018-09-9
Record name Carbobenzyloxy-L-tyrosyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Tyr-ala-OH
Reactant of Route 2
Reactant of Route 2
Z-Tyr-ala-OH
Reactant of Route 3
Reactant of Route 3
Z-Tyr-ala-OH
Reactant of Route 4
Reactant of Route 4
Z-Tyr-ala-OH
Reactant of Route 5
Z-Tyr-ala-OH
Reactant of Route 6
Z-Tyr-ala-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.